[1,2,4]Triazolo[1,5-a]pyridine-7-carbonitrile
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Overview
Description
[1,2,4]Triazolo[1,5-a]pyridine-7-carbonitrile is a heterocyclic compound that features a triazole ring fused to a pyridine ring with a nitrile group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing [1,2,4]Triazolo[1,5-a]pyridine-7-carbonitrile involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method utilizes enaminonitriles and benzohydrazides through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is rapid and yields the target compound in good-to-excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-assisted synthesis suggests its potential for industrial application. The method’s eco-friendly and efficient nature makes it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, hydrogenated derivatives, and oxides, depending on the reaction conditions and reagents used.
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyridine-7-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is utilized in material sciences for developing new materials with specific properties.
Mechanism of Action
The mechanism by which [1,2,4]Triazolo[1,5-a]pyridine-7-carbonitrile exerts its effects involves binding to specific molecular targets such as enzymes. For instance, it acts as an inhibitor for enzymes like JAK1 and JAK2 by binding to their active sites, thereby blocking their activity . This inhibition can modulate various biological pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
[1,2,4]Triazolo[1,5-a]pyridine-6-carboxaldehyde: Differing by the presence of a carboxaldehyde group at the 6th position.
Uniqueness
[1,2,4]Triazolo[1,5-a]pyridine-7-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-4-6-1-2-11-7(3-6)9-5-10-11/h1-3,5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVNYPRXEFGGNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C=C1C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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